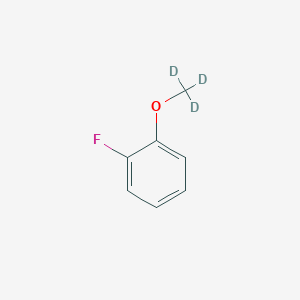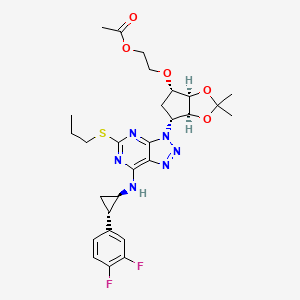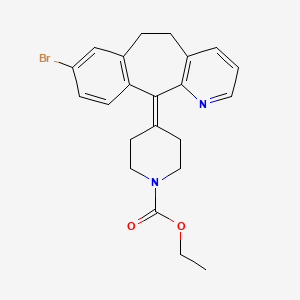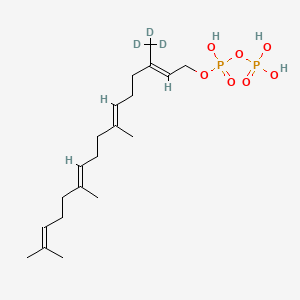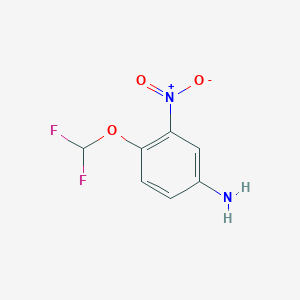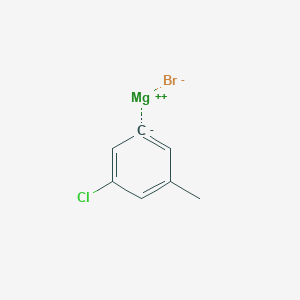
magnesium;1-chloro-3-methylbenzene-5-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-chloro-3-methylbenzene-5-ide;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a 1-chloro-3-methylbenzene-5-ide group and a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-chloro-3-methylbenzene-5-ide;bromide typically involves the reaction of 1-chloro-3-methylbenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is initiated by the addition of a small amount of iodine or ethyl bromide to activate the magnesium turnings. The mixture is then refluxed under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is carried out in larger reactors with precise control over temperature and reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-chloro-3-methylbenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters are common electrophiles that react with this compound.
Solvents: THF and diethyl ether are commonly used solvents.
Catalysts: In some reactions, catalysts such as copper(I) iodide may be used to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific electrophile used. For example, the reaction with benzaldehyde would yield a secondary alcohol, while the reaction with an ester would produce a tertiary alcohol.
Aplicaciones Científicas De Investigación
Magnesium;1-chloro-3-methylbenzene-5-ide;bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for research purposes.
Medicine: The compound is used in the synthesis of drug intermediates.
Industry: It is employed in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of magnesium;1-chloro-3-methylbenzene-5-ide;bromide involves the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the carbanion and facilitating the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1-chlorobenzene-5-ide;bromide
- Magnesium;1-bromo-3-methylbenzene-5-ide;bromide
- Magnesium;1-chloro-4-methylbenzene-5-ide;bromide
Uniqueness
What sets magnesium;1-chloro-3-methylbenzene-5-ide;bromide apart from similar compounds is its specific substitution pattern on the benzene ring. This unique structure can influence its reactivity and the types of products formed in chemical reactions. Additionally, the presence of both chlorine and methyl groups can provide steric and electronic effects that are beneficial in certain synthetic applications .
Propiedades
IUPAC Name |
magnesium;1-chloro-3-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGKUAUXTACBTM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

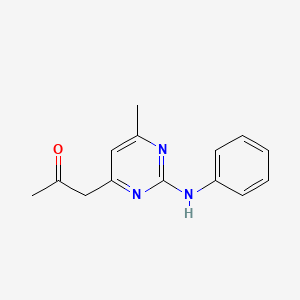
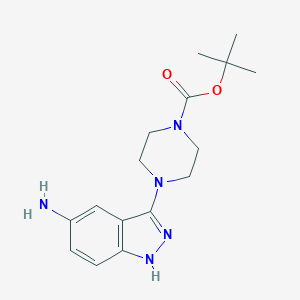
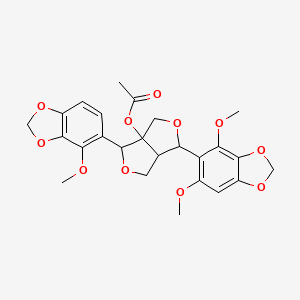
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)


